molecular formula C10H8N2O2 B1625460 2-Methyl-4-nitroquinoline CAS No. 28673-36-1

2-Methyl-4-nitroquinoline

Cat. No. B1625460
CAS RN: 28673-36-1
M. Wt: 188.18 g/mol
InChI Key: VPADYBIJEXXKLO-UHFFFAOYSA-N
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Description

2-Methyl-4-nitroquinoline is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .


Synthesis Analysis

There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The 2-methyl-4-nitroquinoline is a derivative of this structure.


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Scientific Research Applications

Neoplastic Transformation in Cell Cultures

Research by Kakunaga (1978) explored the effects of 4-nitroquinoline 1-oxide on cultured human fibroblast cells. This study observed neoplastic transformation characterized by altered growth patterns and higher density in cell cultures, which is significant in understanding carcinogenesis at the cellular level (Kakunaga, 1978).

Impact on RNA Synthesis

Research conducted by Paul et al. (1969) examined the effects of 4-nitroquinoline-N-oxide on RNA synthesis. The study found that this compound significantly inhibited amino acid incorporation by polyribosomal structures, providing insights into how nitroquinolines affect RNA synthesis in cells (Paul, Reynolds & Montgomery, 1969).

DNA Repair Mechanisms

A study by Romagna et al. (1985) used the nucleoid sedimentation assay to investigate DNA repair in response to damage caused by chemicals like 1-methyl-1-nitrosourea or 4-nitroquinoline-1-oxide. This research is crucial for understanding the mechanisms of DNA repair in different tissues following exposure to carcinogens (Romagna, Kulkarni & Anderson, 1985).

Synthesis of Potential Prodrug Systems

Couch et al. (2008) focused on the synthesis of 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation. This study contributes to the development of novel prodrugs and their activation mechanisms (Couch, Burke, Knox & Moody, 2008).

Molecular Alterations in Induced Cancer

Yang et al. (2013) investigated molecular alterations in 4-nitroquinoline 1-oxide-induced oral and esophageal cancer in mice. The study provided insights into the molecular mechanisms of this carcinogenesis and its parallels with human esophageal cancer (Yang, Guan, Men, Fujimoto & Xu, 2013).

Induction of Endoreduplication

Research by Sutou and Tokuyama (1974) revealed that 4-nitroquinoline 1-oxide can induce endoreduplication in Chinese hamster cells, highlighting its role in causing changes in ploidy and gene damage (Sutou & Tokuyama, 1974).

Hypoxia-Selective Antitumor Agents

Denny et al. (1992) developed a series of nitroquinolines as hypoxia-selective cytotoxins and radiosensitizers, contributing to the field of cancer therapy and understanding of hypoxic cell targeting (Denny, Atwell, Roberts, Anderson, Boyd, Lock & Wilson, 1992).

Development of Fluorescent Chemosensors

Ghorai et al. (2020) synthesized 8-aminoquinoline-based chemosensors, demonstrating their potential for detecting Zn2+ and Al3+ ions and their applicability in biological studies (Ghorai, Pal, Karmakar & Saha, 2020).

Mutagenic Spectrum in Fungi

Downes et al. (2014) characterized the mutagenic spectrum of 4-NQO in Aspergillus nidulans, providing important insights into DNA damage and repair mechanisms in eukaryotic models (Downes, Chonofsky, Tan, Pfannenstiel, Reck-Peterson & Todd, 2014).

Antibacterial Activity of Quinoline Derivatives

Kayirere et al. (1998) studied the antibacterial activity of various quinoline derivatives, including 4-nitroquinolines, against different bacterial strains, contributing to the development of new antibacterial agents (Kayirere, Mahamoud, Chevalier, Soyfer Jc, Cremieux & Barbe, 1998).

Safety And Hazards

While specific safety and hazard information for 2-Methyl-4-nitroquinoline was not found, it’s important to handle all chemical compounds with care. Personal protective equipment should be worn, and adequate ventilation should be ensured . Direct contact with eyes, skin, or clothing should be avoided, and ingestion and inhalation should be prevented .

Future Directions

Quinoline and its derivatives have shown substantial biological activities, and there are different techniques for their synthesis . Future research could focus on developing more efficient synthesis methods, exploring the biological activities of these compounds, and investigating their potential applications in medicinal and industrial chemistry .

properties

IUPAC Name

2-methyl-4-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-6-10(12(13)14)8-4-2-3-5-9(8)11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPADYBIJEXXKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499775
Record name 2-Methyl-4-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-nitroquinoline

CAS RN

28673-36-1
Record name 2-Methyl-4-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
T Okano, S TAKENAKA - GANN Japanese Journal of Cancer …, 1972 - jstage.jst.go.jp
… to temperatures was examined and it was found that 4-hydroxyaminoquinoline 1oxide (I), 6-chloro-4-nitroquinoline 1-oxide (II), 4-nitroquinoline 1-oxide (III), 2-methyl4-nitroquinoline 1-…
Number of citations: 1 www.jstage.jst.go.jp
T Okano, Y SATO - GANN Japanese Journal of Cancer Research, 1972 - jstage.jst.go.jp
Examinations were made on the interaction between some biologically active quinoline derivatives and calf thymus histone, and 13 of its constituent aliphatic amino acids. The …
Number of citations: 1 www.jstage.jst.go.jp
C Kaneko, T Naito, M Hashiba, H Fujii… - Chemical and …, 1979 - jstage.jst.go.jp
… As both 4—nitroquinoline l—oxide and 4-chloroquinoline l—oxide were reported to give 4—alkoxyquinoline 1—oxides on reaction with alkoxide ion,13> 2—methyl—4-nitroquinoline l—…
Number of citations: 22 www.jstage.jst.go.jp
T Okano, A ISOBE, H MATSUMOTO - GANN Japanese Journal of …, 1972 - jstage.jst.go.jp
… made on the intermolecular interaction between DNA and quinolines, 4, 6-dinitroquinoline 1-oxide, 6-chloro-4-nitroquinoline 1-oxide, 4-nitroquinoline 1-oxide, 2-methyl-4-nitroquinoline …
Number of citations: 7 www.jstage.jst.go.jp
T Andoh, T Ide, M Saito, Y Kawazoe - Cancer Research, 1975 - AACR
… Strong carcinogens such as 4-nitroquinoline 1-oxide, 2-methyl-4-nitroquinoline 1-oxide, 6-methyl-4-nitroquinoline 1-oxide, 6-chloro-4-nitroquinoline 1-oxide, and 4-…
Number of citations: 14 aacrjournals.org
JS Paul, POB Montgomery Jr, JB Louis - Cancer Research, 1971 - AACR
Extended Huckel molecular orbital computations were performed on both carcinogenic and noncarcinogenic 4-nitroquinoline 1-oxides (4-NQO's) and related compounds. Distinct …
Number of citations: 23 aacrjournals.org
M Chandrappa, K Swathi, SG Kumar… - Materials Today …, 2021 - Elsevier
Quinolines are an interesting class of moieties with various medicinal chemistry uses. The most prominent is their ability to be used as the last line of therapy for bacterial and viral …
Number of citations: 1 www.sciencedirect.com
AV Ryzhakov - Russian journal of general chemistry, 1997 - elibrary.ru
π-Amphoteric Properties of 4-Nitro-and 2-Methyl-4-nitroquinoline N-Oxides … π-AMPHOTERIC PROPERTIES OF 4-NITRO-AND 2-METHYL-4-NITROQUINOLINE N-OXIDES …
Number of citations: 2 elibrary.ru
HF Stich, RHC San, Y Kawazoe - Mutation Research/Fundamental and …, 1973 - Elsevier
… cultured fibroblasts were treated for 90 min with the carcinogenic and mutagenic 4-nitroquinoline 1-oxide (4NQO), 4-hydroxyaminoquinoline 1-oxide (4HAQO), 2-methyl-4-nitroquinoline …
Number of citations: 147 www.sciencedirect.com
C Nagata, K Fujii, SS Epstein - Nature, 1967 - nature.com
4-NITROQUINOLINE-l-OXIDE (4-NQO) is a potent water-soluble carcinogen the properties of which include phage induction 1 , mutagenicity 2 , high toxicity to single cell systems 3 , …
Number of citations: 20 www.nature.com

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